

A Comprehensive Technical Guide to Cycloocta-1,5-diene: Properties, Synthesis, and Reactions

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Compound of Interest

Compound Name: *cycloocta-1,5-diene*

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For Researchers, Scientists, and Drug Development Professionals

Cycloocta-1,5-diene (COD), a cyclic diolefin, is a versatile and pivotal molecule in the fields of organic synthesis and organometallic chemistry. Its unique structural features and reactivity have established it as an indispensable building block for complex molecules and a widely employed ligand in catalysis. This technical guide provides an in-depth exploration of the fundamental properties, synthesis, and key reactions of **cycloocta-1,5-diene**, tailored for professionals in research and development.

Core Properties of Cycloocta-1,5-diene

Cycloocta-1,5-diene is a colorless liquid with a characteristic sharp odor.^[1] The cis,cis-isomer is the most common and is generally what is referred to when "**cycloocta-1,5-diene**" is mentioned.^[2] The molecule exists in different configurational isomers, including the highly strained trans,trans and the cis,trans forms, with the cis,cis isomer being the most stable and widely used.^[2]^[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of cis,cis-**cycloocta-1,5-diene** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂	[1][4][5]
Molar Mass	108.18 g/mol	[4][6]
Appearance	Colorless liquid	[1]
Density	0.882 g/mL at 25 °C	[1]
Melting Point	-69 to -70 °C	[1][7]
Boiling Point	149-151 °C	[1][4]
Refractive Index (n ²⁰ /D)	1.493	[1]
Flash Point	31.67 °C (89 °F)	[1][8]
Vapor Pressure	6.8 mmHg at 25 °C	[9]

Spectroscopic Data

The structural features of **cycloocta-1,5-diene** can be confirmed through various spectroscopic techniques.

Spectroscopy	Key Data	Reference
¹ H NMR (CDCl ₃)	δ ~5.6 ppm (m, 4H, =CH), δ ~2.4 ppm (m, 8H, -CH ₂ -)	[10][11]
¹³ C NMR (CDCl ₃)	δ ~129 ppm (=CH), δ ~32 ppm (-CH ₂ -)	[12][13]
IR (Neat)	~3010 cm ⁻¹ (=C-H stretch), ~1645 cm ⁻¹ (C=C stretch)	[14][15][16]
Mass Spectrometry (EI)	m/z 108 (M ⁺), prominent fragments at m/z 93, 80, 67, 54	[6][17][18]

Synthesis of Cycloocta-1,5-diene

The primary industrial synthesis of **cycloocta-1,5-diene** involves the nickel-catalyzed dimerization of butadiene.^{[1][19]} This process is highly efficient, though it can also produce other cyclic and linear oligomers as byproducts, such as vinylcyclohexene.

Experimental Protocol: Nickel-Catalyzed Dimerization of Butadiene

The following is a representative, generalized protocol for the synthesis of **cycloocta-1,5-diene** from butadiene. Specific catalysts and conditions can vary to optimize yield and selectivity.

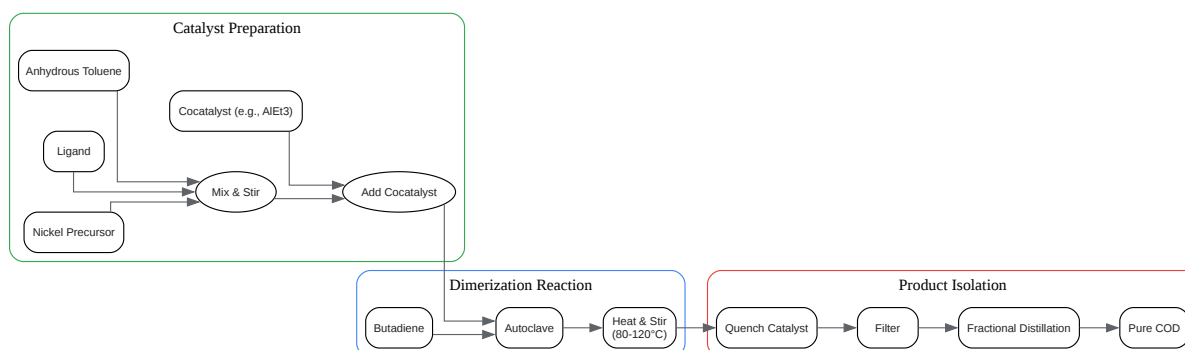
Materials:

- Butadiene
- Anhydrous, deoxygenated toluene
- Nickel catalyst precursor (e.g., nickel acetylacetonate)
- Organoaluminum cocatalyst (e.g., triethylaluminum)
- Ligand (e.g., a phosphine or phosphite)
- Pressurized reaction vessel (autoclave)

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), the reaction vessel is charged with the nickel catalyst precursor, the ligand, and anhydrous, deoxygenated toluene.
- The organoaluminum cocatalyst is slowly added to the mixture at a controlled temperature.
- The vessel is sealed and cooled, and a pre-determined amount of liquid butadiene is introduced.
- The mixture is heated to the desired reaction temperature (typically in the range of 80-120°C) and stirred for several hours. The pressure inside the vessel will increase due to the vapor pressure of butadiene and the reaction exotherm.

- After the reaction is complete (as determined by monitoring pressure drop or by gas chromatography analysis of aliquots), the vessel is cooled to room temperature.
- The excess pressure is carefully vented, and the catalyst is deactivated by the addition of a suitable quenching agent (e.g., an alcohol or water).
- The reaction mixture is filtered to remove the catalyst residues.
- The filtrate is then subjected to fractional distillation to separate the **cycloocta-1,5-diene** from the solvent, unreacted butadiene, and any byproducts.



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Workflow for the Synthesis of **Cycloocta-1,5-diene**.

Key Reactions of Cycloocta-1,5-diene

Cycloocta-1,5-diene serves as a versatile precursor in a multitude of chemical transformations. Its two double bonds can react selectively or together, and its ability to act as

a chelating ligand is central to its utility in organometallic chemistry.

Hydroboration: Synthesis of 9-Borabicyclo[3.3.1]nonane (9-BBN)

The reaction of COD with borane (BH_3) is a classic example of hydroboration and provides a convenient route to 9-borabicyclo[3.3.1]nonane (9-BBN), a highly selective hydroborating agent.^{[4][8][9]}

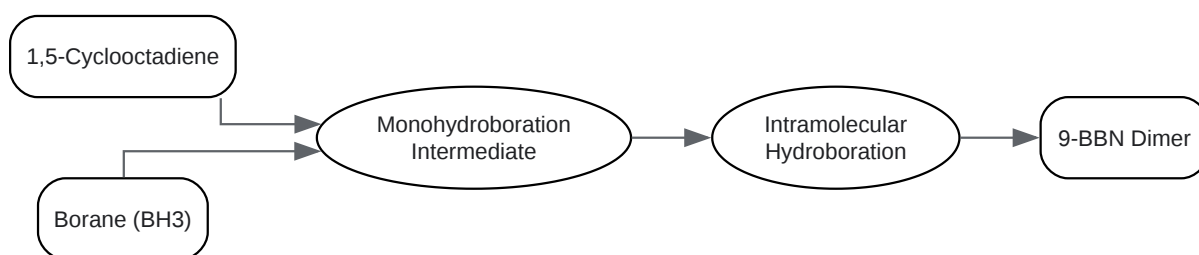
Experimental Protocol: Synthesis of 9-BBN

Materials:

- cis,cis-1,5-Cyclooctadiene
- Borane-dimethyl sulfide complex (BMS) or borane-THF complex
- Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

Procedure:

- A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet is charged with the borane solution under a nitrogen atmosphere.
- cis,cis-1,5-Cyclooctadiene is added dropwise to the stirred borane solution at a rate that maintains the reaction temperature between 50-60°C.^{[4][20]} The reaction is exothermic.
- After the addition is complete, the mixture is stirred for an additional period to ensure the completion of the reaction.
- If BMS is used, the dimethyl sulfide is removed by distillation.^[4]
- The reaction mixture is then cooled slowly to 0°C to induce the crystallization of the 9-BBN dimer.^[4]
- The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.



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Simplified Reaction Pathway for 9-BBN Synthesis.

Coordination Chemistry: Synthesis of Metal-COD Complexes

Cycloocta-1,5-diene is a widely used ligand in organometallic chemistry, forming stable complexes with a variety of transition metals.^[5] These complexes are often used as catalyst precursors. Notable examples include complexes of rhodium, iridium, and nickel.^{[3][5]}

This dimer is a common precursor for many rhodium-based catalysts.^{[1][19]}

Experimental Protocol: Synthesis of [RhCl(COD)]₂

Materials:

- Rhodium(III) chloride hydrate (RhCl₃·3H₂O)
- cis,cis-1,5-Cyclooctadiene
- Ethanol/water mixture
- Sodium carbonate

Procedure:

- A mixture of rhodium(III) chloride hydrate and sodium carbonate is dissolved in a deoxygenated ethanol/water solution.
- cis,cis-1,5-Cyclooctadiene is added to the solution.

- The mixture is heated at reflux under a nitrogen atmosphere for several hours, during which the color of the solution changes, and a precipitate forms.[\[19\]](#)[\[21\]](#)
- After cooling to room temperature, the yellow-orange solid product is collected by filtration, washed with water and ethanol, and dried.

Crabtree's catalyst is a highly active hydrogenation catalyst.[\[22\]](#)[\[23\]](#)[\[24\]](#)

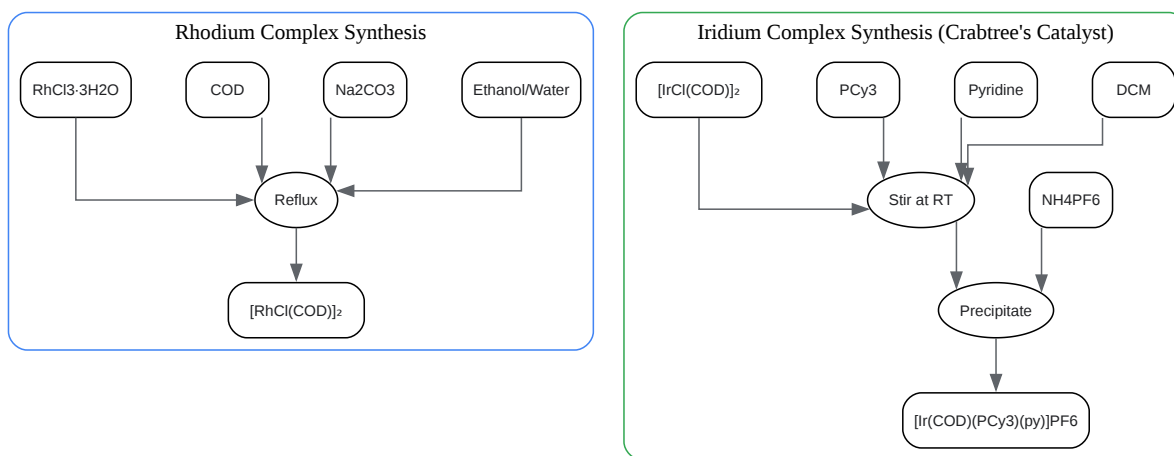
Experimental Protocol: Synthesis of Crabtree's Catalyst

Materials:

- Cyclooctadiene iridium(I) chloride dimer, $[\text{IrCl}(\text{COD})]_2$
- Tricyclohexylphosphine (PCy_3)
- Pyridine (py)
- Ammonium hexafluorophosphate (NH_4PF_6)
- Dichloromethane

Procedure:

- Under an inert atmosphere, $[\text{IrCl}(\text{COD})]_2$ is dissolved in dichloromethane.
- Tricyclohexylphosphine and pyridine are added to the solution, and the mixture is stirred at room temperature.[\[22\]](#)
- A solution of ammonium hexafluorophosphate in a suitable solvent is then added to precipitate the catalyst.
- The resulting orange solid is collected by filtration, washed, and dried under vacuum.



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